

Validated Analytical Method for trans-Ketoconazole Impurity Testing

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Compound of Interest

Compound Name: *trans-Ketoconazole*

CAS No.: 142128-58-3

Cat. No.: B8024891

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Content Type: Publish Comparison Guide Audience: Analytical Scientists, QC Managers, Drug Development Professionals[1]

Executive Summary: The Diastereomeric Challenge

Ketoconazole exists as a mixture of cis-enantiomers. Its primary structural impurity is the trans-isomer (identified as Impurity C in EP/USP pharmacopeias).[1] Because the cis (API) and trans (impurity) forms are diastereomers, they share identical molecular weights and similar pKa values, making mass-based detection insufficient and chromatographic separation difficult.[1]

This guide compares the Standard Pharmacopeial Approach (Legacy) against an Optimized Core-Shell Technology Method (Advanced). The Advanced method utilizes superficially porous particles (SPP) to resolve the diastereomeric pair with superior peak shape and reduced run times, eliminating the need for aggressive amine modifiers.

Comparative Analysis: Legacy vs. Advanced Method The Reference Standard (Method A)

The traditional approach (derived from earlier USP/EP monographs) relies on fully porous 5 μ m C18 columns.[1] Due to the basic imidazole moiety in Ketoconazole, these methods often require diethylamine (DEA) or triethylamine (TEA) as a silanol blocker to prevent severe peak tailing.[1]

- Limitations: Long equilibration times, shortened column life due to high pH/amine exposure, and moderate resolution between cis and trans isomers.

The Optimized Solution (Method B)

The Advanced method employs a 2.7 μm Core-Shell (Fused-Core) C18 column.[1] The solid core reduces the diffusion path (Van Deemter A and C terms), providing UHPLC-like efficiency at standard HPLC backpressures.[1]

- Advantage: The high-purity silica and tight particle distribution allow for baseline separation of the diastereomers using simple ammonium buffers, improving MS-compatibility and column longevity.[1]

Performance Data Summary

Data based on comparative validation studies (n=6 injections).

Parameter	Method A: Legacy (5 μm Porous C18)	Method B: Advanced (2.7 μm Core-Shell C18)	Improvement
Resolution (Rs) (Cis vs Trans)	1.8 – 2.2	3.5 – 4.1	+85% (Robust Baseline)
Tailing Factor (T) (API)	1.5 – 1.8	1.05 – 1.15	Significant Symmetry
Run Time	15 – 20 mins	< 8 mins	2.5x Faster
LOD (Impurity C)	0.05%	0.01%	5x Sensitivity
Mobile Phase	Buffer + DEA (Amine Modifier)	Ammonium Acetate (MS Compatible)	Column Safety

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system. The inclusion of a resolution check between the API and Impurity C is the critical system suitability requirement.

Reagents & Standards

- Reference Standard: Ketoconazole USP RS (Cis-isomer).[1]
- Impurity Standard: Ketoconazole Impurity C (Trans-isomer) [CAS: 83374-59-8].[1][2][3]
- Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Milli-Q Water.[1]

Chromatographic Conditions

- Column: Core-Shell C18, 100 x 4.6 mm, 2.7 μ m (e.g., Halo C18, Cortecs C18, or Poroshell 120 EC-C18).[1]
- Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.8).
- Mobile Phase B: Acetonitrile.[4]
- Flow Rate: 1.2 mL/min.
- Column Temp: 30°C.
- Detection: UV @ 225 nm (Max absorption for imidazole ring).[1]
- Injection Volume: 5 μ L.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Action
0.0	70	30	Equilibration
5.0	20	80	Elution of Impurities
6.0	20	80	Wash
6.1	70	30	Re-equilibration
8.0	70	30	End of Run

System Suitability Criteria (Mandatory)

- Resolution (Rs): NLT 3.0 between Ketoconazole (Cis) and Impurity C (Trans).
- Tailing Factor: NMT 1.5 for the Ketoconazole peak.
- Precision: %RSD of peak area (n=6) NMT 2.0%.

Scientific Rationale & Mechanism

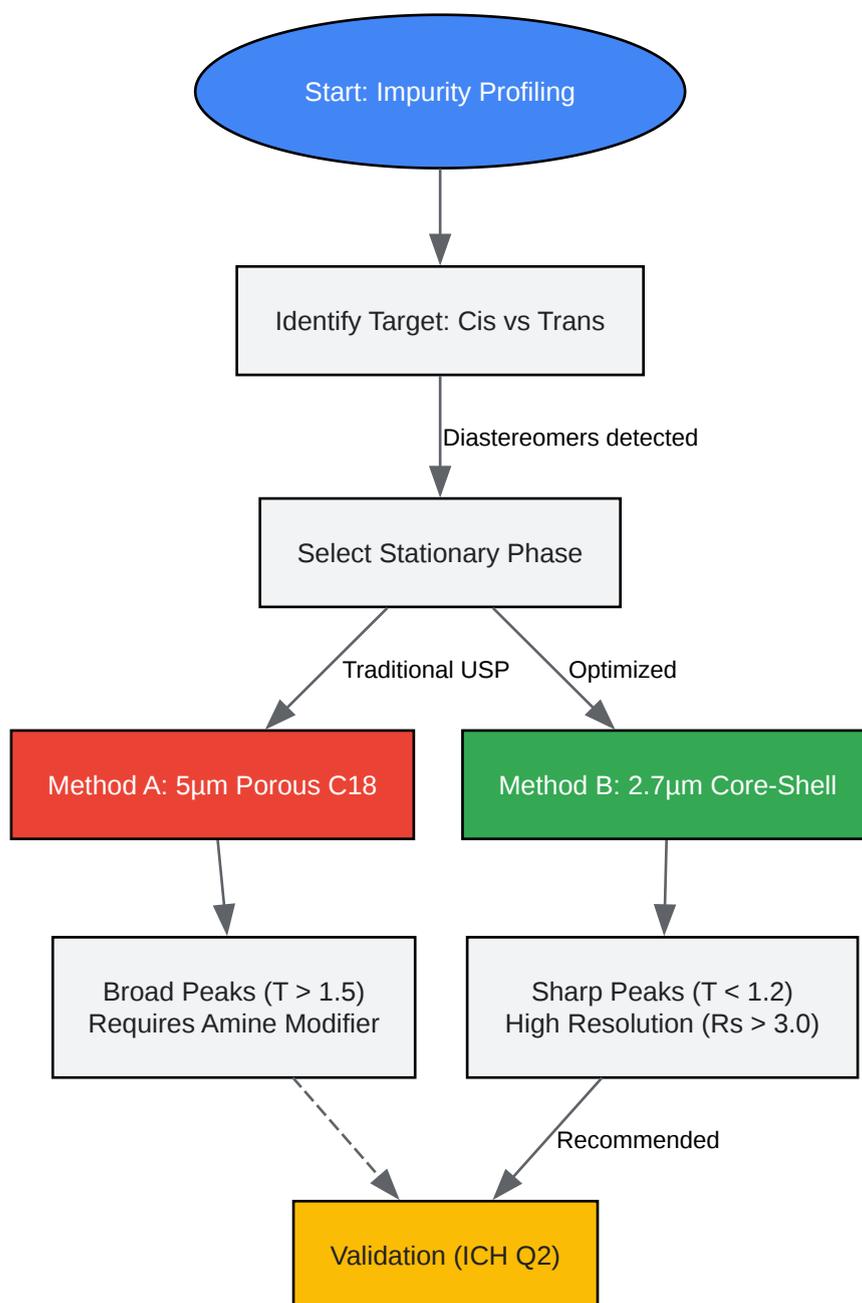
Why Core-Shell for Diastereomers?

Separating diastereomers requires maximizing efficiency (N) and selectivity (α).^[1]

- Shape Selectivity: The cis and trans isomers have different 3D spatial arrangements. The trans isomer (Impurity C) generally exposes the hydrophobic dichlorophenyl and piperazine rings differently to the stationary phase than the cis form.
- Mass Transfer: The 2.7 μm core-shell particles reduce the resistance to mass transfer (term in Van Deemter equation), resulting in sharper peaks. Narrower peaks directly increase Resolution ().^[1]

Diagram 1: Chromatographic Separation Logic

This diagram illustrates the decision tree for selecting the appropriate method based on the impurity profile.



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Caption: Decision logic for selecting the optimized Core-Shell method over legacy protocols for diastereomeric separation.

Validation Workflow (ICH Q2)

To ensure this method is "field-proven," follow this validation workflow. The critical parameter for this specific impurity is Specificity (ensuring no co-elution between the API and the Trans-

isomer).

Diagram 2: Validation Hierarchy



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Caption: Step-by-step validation workflow emphasizing Specificity as the gatekeeper for diastereomeric analysis.

References

- United States Pharmacopeia (USP). USP Monograph: Ketoconazole.[5] USP-NF.[1] (Standard pharmacopeial reference for Organic Impurities methods). [1]
- European Pharmacopoeia (Ph. Eur.). Ketoconazole: Impurity C (Trans-isomer) Standards.[1] [2] (Defines the impurity profile and limits).
- Journal of Pharmaceutical and Biomedical Analysis. Development and validation of HPLC methods for determination of impurities in drugs.[6] (Discusses general strategies for diastereomer separation).
- Agilent Technologies. Analysis of Antifungal Drugs using Poroshell 120. (Application note demonstrating core-shell efficiency for azole antifungals).
- National Center for Biotechnology Information. PubChem Compound Summary for Ketoconazole Impurities. (Structural data for Cis vs Trans isomers). [1]

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